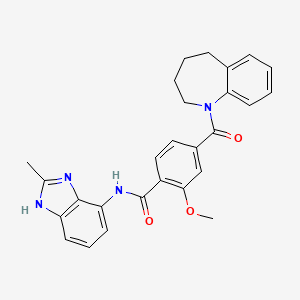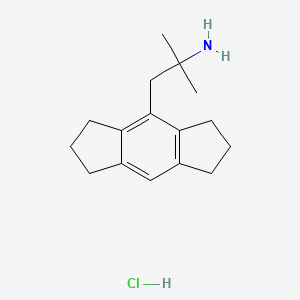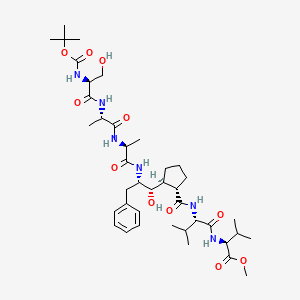
Boc-SAA-7-VV-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-SAA-7-VV-OMe is a chemical compound that belongs to the class of Boc-protected amino acids and peptides. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Boc-SAA-7-VV-OMe typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol or dioxane and catalysts such as oxalyl chloride . The reaction is usually carried out at room temperature for 1-4 hours, yielding high purity products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the process . These methods allow for the rapid and effective deprotection of Boc groups at high temperatures, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Boc-SAA-7-VV-OMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Boc-SAA-7-VV-OMe has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein folding and interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Boc-SAA-7-VV-OMe involves the selective protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed using acidic reagents like trifluoroacetic acid . This allows for the controlled synthesis of peptides and other compounds by temporarily masking reactive sites.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Val-OMe: Similar in structure and used in peptide synthesis.
Boc-Ile-Ala-OMe: Another Boc-protected dipeptide with applications in medicinal chemistry.
Uniqueness
Boc-SAA-7-VV-OMe is unique due to its specific sequence and reactivity, making it particularly useful in the synthesis of complex peptides and proteins. Its stability and ease of deprotection also make it a preferred choice in various chemical reactions .
Propiedades
Número CAS |
126333-30-0 |
|---|---|
Fórmula molecular |
C40H64N6O11 |
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1S,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
LTFAPJKCVABIFU-SVDJVBGPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


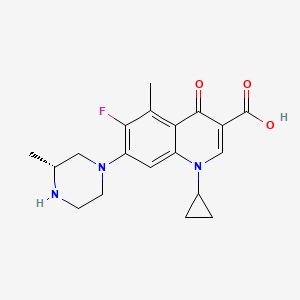


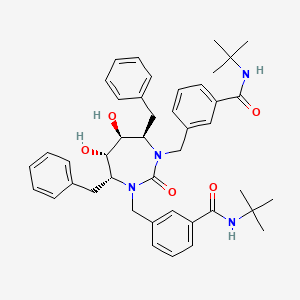
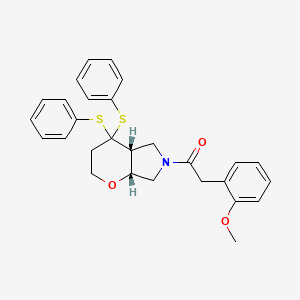
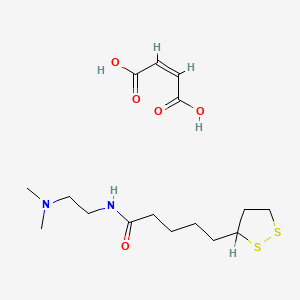
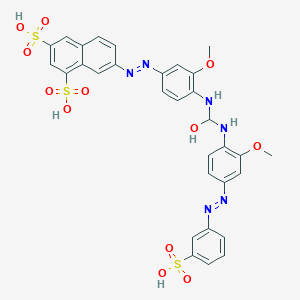
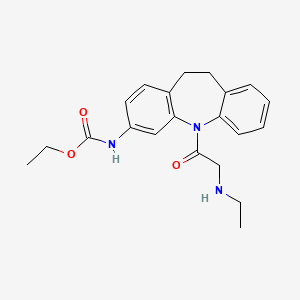
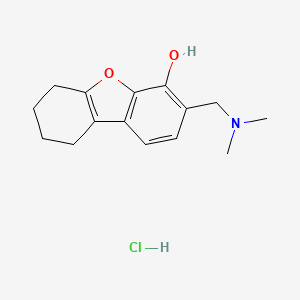
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)

